![molecular formula C13H12N2O4 B2589725 Methyl 4-(4-methyloxazole-5-carboxamido)benzoate CAS No. 862828-92-0](/img/structure/B2589725.png)
Methyl 4-(4-methyloxazole-5-carboxamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds, such as Methyl Benzoate, involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . The acid catalyst protonates the carboxylic acid, making the carboxylic carbon atom more susceptible to nucleophilic attack by an unpaired pair of electrons on the oxygen atom of the alcohol . This leads to the formation of a tetrahedral intermediate with two equivalent hydroxyl groups .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Methyl-5-oxazolecarboxylic Acid” has a molecular formula of CHNO, an average mass of 127.098 Da, and a monoisotopic mass of 127.026939 Da .
Scientific Research Applications
Antimicrobial Agent Development
Oxazole derivatives, such as Methyl 4-(4-methyloxazole-5-carboxamido)benzoate, have been studied for their potential as antimicrobial agents. These compounds can interfere with the biofilm formation of bacteria like Staphylococcus aureus, which is crucial for combating persistent infections .
Cancer Research
Some oxazole derivatives exhibit cytotoxic activities against cancer cell lines. This makes them valuable for cancer research, where they can be used to study tumor growth inhibition or as a scaffold for developing new anticancer drugs .
Biofilm Inhibition Studies
The ability of oxazole derivatives to inhibit biofilm formation is not only important for antimicrobial strategies but also for understanding the mechanisms of biofilm resistance and developing materials that resist biofilm formation in industrial and medical settings .
Synthetic Chemistry
Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can serve as a building block in synthetic chemistry, particularly in the synthesis of complex molecules with potential pharmacological activities .
Agricultural Research
Compounds with antimicrobial properties, like oxazole derivatives, are of interest in agricultural research for the development of new fungicides and bactericides to protect crops from pathogens .
Material Science
The structural properties of oxazole derivatives make them candidates for material science research, where they can be incorporated into polymers or coatings to impart specific characteristics like microbial resistance or enhanced durability .
properties
IUPAC Name |
methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDQJLYXZYQJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methyloxazole-5-carboxamido)benzoate |
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